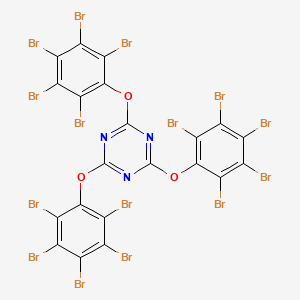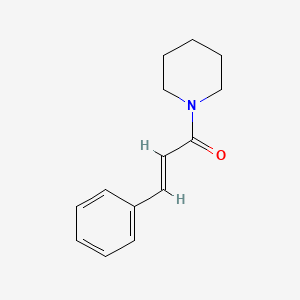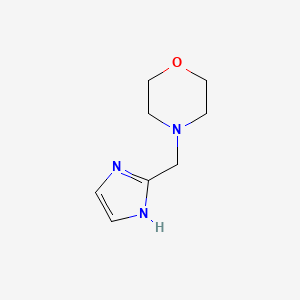
4-(1H-imidazol-2-ylmethyl)morpholine
Vue d'ensemble
Description
4-(1H-imidazol-2-ylmethyl)morpholine is a chemical compound with the CAS Number: 54534-92-8 . It has a molecular weight of 167.21 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H13N3O/c1-2-10-8(9-1)7-11-3-5-12-6-4-11/h1-2H,3-7H2, (H,9,10) .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C8H13N3O/c1-2-10-8(9-1)7-11-3-5-12-6-4-11/h1-2H,3-7H2, (H,9,10) . This indicates that the compound consists of 8 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Applications De Recherche Scientifique
Synthesis and Derivative Formation
Efficient Synthesis and Derivative Formation : A study by Servi (2002) described the synthesis of morpholin-4-ylmethyl derivatives of benzimidazole and imidazoline products. This process involved the treatment with morpholine and formaldehyde, emphasizing its use in creating new chemical compounds (Servi, 2002).
Microwave-Assisted Synthesis on Solid Support : Genç and Servi (2005) developed a method for the synthesis of morpholin-4-ylmethyl derivatives using microwave irradiation. This approach significantly reduced reaction time and improved yields compared to conventional heating (Genç & Servi, 2005).
Biological Activity
Antitubercular and Antifungal Activity : A study by Syed, Alagwadi, and Alegaon (2013) synthesized novel imidazo[2,1-b][1,3,4]thiadiazole derivatives, including morpholin-4-ylmethyl derivatives. These compounds displayed significant antitubercular and antifungal activities (Syed, Alagwadi, & Alegaon, 2013).
Anti-inflammatory Evaluation : Jadhav et al. (2008) synthesized methylene bridged benzofuranyl imidazo[2,1-b][1,3,4]thiadiazoles, including morpholin-4-ylmethyl derivatives, and found them to have significant anti-inflammatory and analgesic activities (Jadhav et al., 2008).
Spectroscopic and Structural Analysis
Crystal Structure and DFT Studies : Prabhakaran et al. (2021) conducted a study on the molecular structure of a morpholine derivative, emphasizing its structural and electronic properties through spectroscopic and DFT analyses (Prabhakaran et al., 2021).
Solid-State NMR Studies : Bouchmella et al. (2008) investigated halogen and hydrogen bonding interactions in solid imidazole and morpholine-based compounds through solid-state NMR spectroscopies, contributing to understanding molecular interactions (Bouchmella et al., 2008).
Polymerization and Material Science
- Green Polymerization : Seghier and Belbachir (2016) reported the green polymerization of 4-(oxiran-2-ylmethyl)morpholine, showcasing its potential in the field of sustainable material science (Seghier & Belbachir, 2016).
Safety and Hazards
The safety information for 4-(1H-imidazol-2-ylmethyl)morpholine includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
4-(1H-imidazol-2-ylmethyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-2-10-8(9-1)7-11-3-5-12-6-4-11/h1-2H,3-7H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCDXDJPRPTLCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30297542 | |
| Record name | 4-(1H-imidazol-2-ylmethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30297542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54534-92-8 | |
| Record name | NSC116534 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116534 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(1H-imidazol-2-ylmethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30297542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



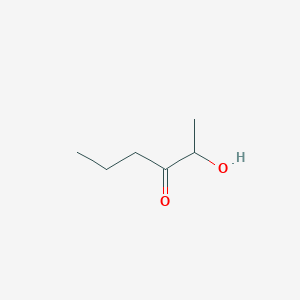
silane](/img/structure/B3053494.png)

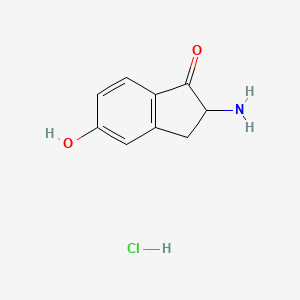
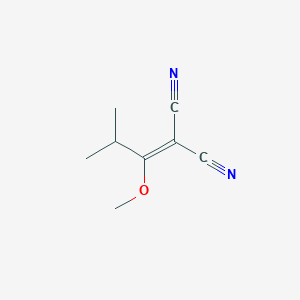
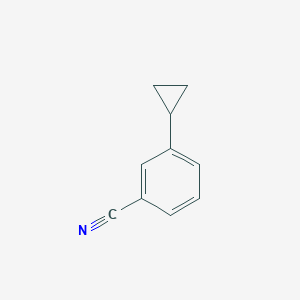
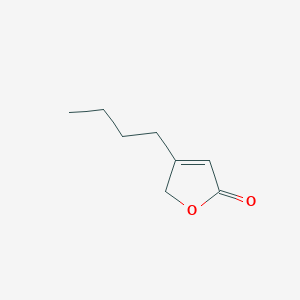

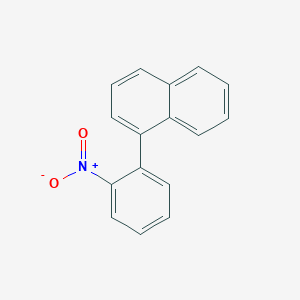
![2-[Benzyl(propyl)amino]-1-(4-chlorophenyl)ethanol](/img/structure/B3053507.png)
![Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3053508.png)
